

Spectroscopic Data and Analysis of 5-Ethyl-2-nonanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Ethyl-2-nonanol*

Cat. No.: *B092646*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Ethyl-2-nonanol**, a significant organic compound with applications in various chemical syntheses. The following sections present in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data visualization to facilitate advanced research and development.

Spectroscopic Data Summary

The empirical formula for **5-Ethyl-2-nonanol** is $C_{11}H_{24}O$, with a molecular weight of 172.31 g/mol .^[1] The spectroscopic data presented below has been aggregated from various public databases and is intended to provide a foundational dataset for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available			

¹³C NMR Data

Chemical Shift (ppm)	Assignment
Data not available	

Note: Specific chemical shift and coupling constant data for **5-Ethyl-2-nonanol** are available in spectral databases, though explicit peak lists were not publicly available at the time of this compilation.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Peaks

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3500–3200	Strong, Broad	O-H stretch (Alcohol)
3000–2850	Strong	C-H stretch (Alkane)
1470–1450	Medium	C-H bend (Alkane)
1320–1000	Strong	C-O stretch (Alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Key Mass Spectrometry Peaks

m/z	Relative Intensity (%)	Assignment
45	100	[C ₂ H ₅ O] ⁺
57	High	[C ₄ H ₉] ⁺
55	High	[C ₄ H ₇] ⁺

The most abundant fragment at an m/z of 45 corresponds to the cleavage that forms the [CH₃CHOH]⁺ ion.

Experimental Protocols

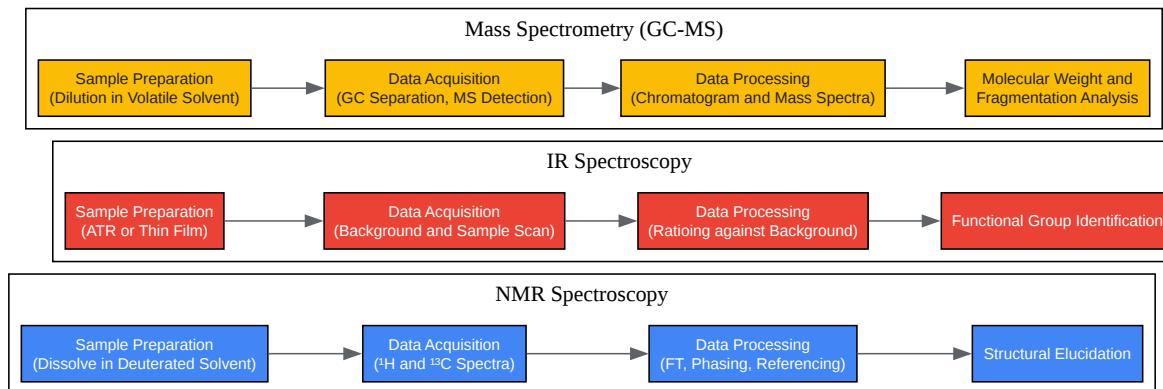
The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid alcohol like **5-Ethyl-2-nonanol**.

NMR Spectroscopy (^1H and ^{13}C)

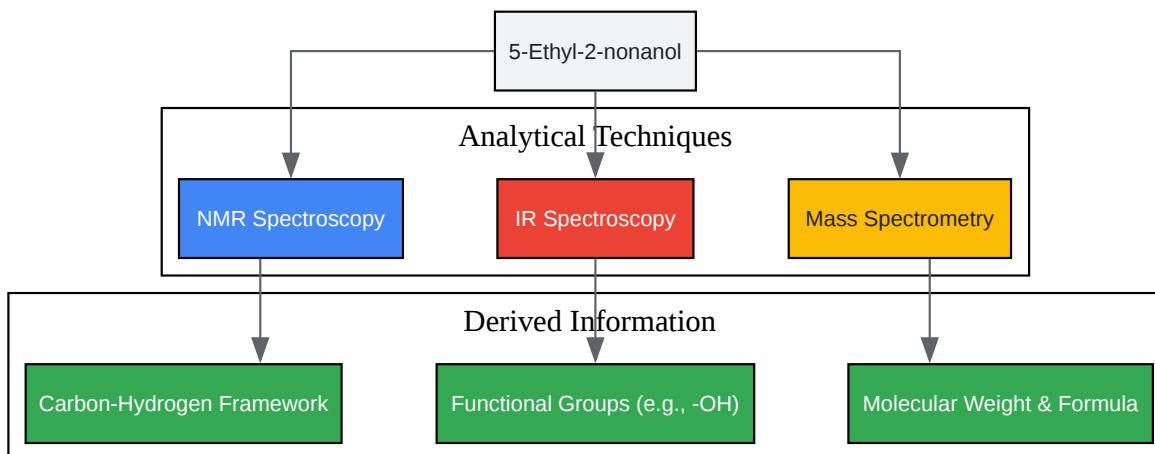
- Sample Preparation: A small amount of **5-Ethyl-2-nonanol** is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), in a standard 5 mm NMR tube.^[2] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
- Instrument Setup: The NMR spectrometer (e.g., a 300 or 500 MHz instrument) is tuned to the appropriate frequency for either proton (^1H) or carbon-13 (^{13}C) nuclei.^[3] The magnetic field is shimmed to ensure homogeneity.
- Data Acquisition:
 - For ^1H NMR, a standard single-pulse experiment is typically performed. Key parameters include the spectral width, acquisition time, and relaxation delay. To identify the hydroxyl proton, a "D₂O shake" can be performed where a drop of deuterium oxide is added to the sample, causing the -OH peak to disappear from the spectrum.^[4]
 - For ^{13}C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.^[2] Key parameters include the spectral width, number of scans (as ^{13}C has a low natural abundance), and relaxation delay.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS.

Infrared (IR) Spectroscopy (FT-IR)

- Sample Preparation: For a liquid sample like **5-Ethyl-2-nonanol**, the Attenuated Total Reflectance (ATR) method is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).^{[5][6]} Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).^[7]
- Instrument Setup: A background spectrum of the clean, empty ATR crystal or salt plates is recorded. The spectral range is typically set from 4000 to 400 cm^{-1} .^[5]


- Data Acquisition: The sample is placed on the ATR crystal or between the salt plates, and the IR spectrum is recorded. Multiple scans are typically co-added to improve the signal-to-noise ratio.[\[5\]](#)
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)


- Sample Preparation: The **5-Ethyl-2-nonal** sample is typically diluted in a volatile organic solvent (e.g., dichloromethane or hexane). An internal standard may be added for quantitative analysis.
- Instrument Setup: A gas chromatograph (GC) coupled to a mass spectrometer (MS) is used. A capillary column suitable for the analysis of volatile organic compounds is installed in the GC. The GC oven temperature program is set to separate the components of the sample. The MS is typically operated in electron ionization (EI) mode.
- Data Acquisition: The prepared sample is injected into the GC inlet, where it is vaporized. The volatile components are separated on the GC column and then introduced into the MS. The MS scans a range of mass-to-charge ratios (m/z) to detect the parent ion and its fragments.
- Data Processing: The resulting chromatogram shows the separation of compounds over time, and the mass spectrum for each peak is used for identification by comparing the fragmentation pattern to spectral libraries.

Visualizations

The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data described.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis of **5-Ethyl-2-nananol**.

[Click to download full resolution via product page](#)

Relationship between spectroscopic techniques and derived molecular information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Ethyl-2-nonal | C11H24O | CID 7634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Data and Analysis of 5-Ethyl-2-nonal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092646#spectroscopic-data-for-5-ethyl-2-nonal-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com